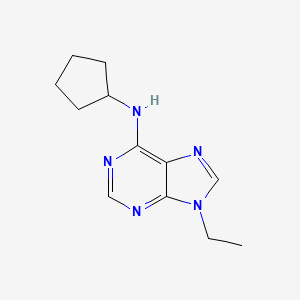

N-cyclopentyl-9-ethyl-9H-purin-6-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H17N5 |

|---|---|

Molecular Weight |

231.30 g/mol |

IUPAC Name |

N-cyclopentyl-9-ethylpurin-6-amine |

InChI |

InChI=1S/C12H17N5/c1-2-17-8-15-10-11(13-7-14-12(10)17)16-9-5-3-4-6-9/h7-9H,2-6H2,1H3,(H,13,14,16) |

InChI Key |

CDVHQRUOORNLKE-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=NC2=C(N=CN=C21)NC3CCCC3 |

Origin of Product |

United States |

Biological Activity

N-cyclopentyl-9-ethyl-9H-purin-6-amine, a purine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃N₅ |

| Molecular Weight | 203.244 g/mol |

| CAS Number | 103626-36-4 |

| Structure | Structure |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly adenosine receptors. The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit enzymes involved in key biological processes, potentially affecting cellular metabolism.

- Receptor Modulation : The compound may interact with adenosine receptors, specifically A2A and A3 receptors, modulating their activity and influencing downstream signaling pathways .

- Signal Transduction Alteration : By affecting signal transduction pathways, it can influence cellular functions such as proliferation and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent against various malignancies .

Antiviral and Anti-inflammatory Effects

The compound has also been investigated for its antiviral and anti-inflammatory properties. Studies show that it may inhibit viral replication and modulate inflammatory responses, making it a candidate for further exploration in treating viral infections and inflammatory diseases.

Case Studies and Research Findings

- In Vitro Studies : A study reported that N-cyclopentyl derivatives exhibited varying degrees of inhibitory activity against cancer cell lines, with IC50 values demonstrating effectiveness at concentrations below 10 μM .

- Animal Models : In vivo studies using animal models have shown that treatment with N-cyclopentyl derivatives resulted in reduced tumor growth and improved survival rates in cancer models, highlighting its potential for therapeutic applications .

- Mechanistic Insights : Detailed mechanistic studies have revealed that the compound's interactions with specific receptors lead to alterations in cell cycle regulation and apoptosis pathways, providing insights into its mode of action .

Scientific Research Applications

Pharmacological Properties

N-cyclopentyl-9-ethyl-9H-purin-6-amine is classified as a purine derivative, which plays a crucial role in cellular processes. Its structure allows it to interact with specific biological targets, particularly protein kinases involved in cell signaling pathways. The compound exhibits potent inhibitory activity against several kinases, including:

- FLT3 : A receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).

- PDGFR : Platelet-derived growth factor receptors implicated in various cancers.

- CDKs : Cyclin-dependent kinases involved in cell cycle regulation.

Treatment of Acute Myeloid Leukemia (AML)

This compound has been identified as a promising candidate for the treatment of AML, especially forms resistant to conventional therapies. Its ability to selectively inhibit FLT3 makes it suitable for targeting AML patients with FLT3 mutations, which are associated with poor prognoses .

Solid Tumors

In addition to AML, this compound has potential applications in treating various solid tumors characterized by deregulated PDGFRA activity. These include:

- Gliomas

- Sarcomas

- Non-small cell lung carcinomas

The compound's efficacy against these tumors is attributed to its ability to inhibit pathways that contribute to tumor growth and metastasis .

Other Hematologic Disorders

This compound may also be beneficial in treating other hematologic disorders associated with abnormal kinase activity, such as chronic eosinophilic leukemia and various lymphomas .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

- In Vitro Studies : Research has demonstrated that this compound effectively reduces cell viability in multiple cancer cell lines, including those derived from AML and solid tumors. Cytotoxicity assays showed significant reductions in cell proliferation at sub-micromolar concentrations .

- In Vivo Models : Animal studies have indicated that treatment with this compound leads to tumor regression in xenograft models of AML and solid tumors. These findings support its potential for further development as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-cyclopentyl-9-ethyl-9H-purin-6-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Microwave-assisted nucleophilic substitution is a robust method. For example, 2-chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine was synthesized by reacting 2,6-dichloro-9-ethyl-9H-purine with aniline derivatives in DMF under microwave irradiation (110°C, 30 min), achieving yields >90% . Optimization involves adjusting solvent polarity (e.g., DMF vs. ethanol), stoichiometry of reagents, and reaction time. Purification via silica gel chromatography with gradient elution (ethyl acetate/hexanes) is critical to isolate the product .

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides definitive structural confirmation . For purity, combine HPLC with UV detection (λ = 260 nm for purines) and high-resolution mass spectrometry (HRMS). NMR (1H, 13C, and DEPT-135) resolves substitution patterns at N9 and C6, with characteristic shifts for cyclopentyl (δ ~1.5–2.5 ppm) and ethyl groups (δ ~1.4–4.3 ppm) .

Q. What spectroscopic techniques are most effective for analyzing tautomeric equilibria in N-substituted purine derivatives?

- Methodological Answer : Dynamic NMR (DNMR) at variable temperatures (e.g., 25–80°C) identifies tautomeric forms (amino vs. imino) by observing coalescence of proton signals. For example, N-methoxy-9-methyl-9H-purin-6-amines show distinct tautomer ratios depending on 2-position substituents . Complementary IR spectroscopy (N-H stretching at ~3400 cm⁻¹) and computational modeling (DFT) validate experimental findings .

Advanced Research Questions

Q. How do substitutions at the N9 and C6 positions influence the biological activity of this compound analogs?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution. For example:

- N9 : Bulky groups (e.g., cyclopentyl) enhance lipophilicity and membrane permeability, as seen in antitumor purine derivatives .

- C6 : Electron-withdrawing groups (e.g., Cl, CN) increase electrophilicity, improving interactions with enzymatic targets like acetylcholinesterase (AChE) .

- Experimental Design : Synthesize analogs (e.g., 9-isopropyl, 6-cyano), then evaluate inhibition via AChE assays (Ellman’s method) . Use molecular docking (AutoDock Vina) to predict binding modes .

Q. What strategies resolve contradictions in biological activity data between structurally similar purine derivatives?

- Methodological Answer : Discrepancies often arise from off-target effects or assay conditions. Address this by:

- Dose-Response Curves : Confirm activity trends across multiple concentrations (e.g., IC50 values).

- Metabolic Stability Tests : Use liver microsomes to rule out rapid degradation .

- Crystallographic Analysis : Compare target-bound structures (e.g., cruzain protease) to identify key interactions missed in SAR models .

Q. How can researchers leverage crystallographic data (e.g., SHELX-refined structures) to optimize drug design for purine-based inhibitors?

- Methodological Answer : SHELX-refined structures reveal conformational flexibility and hydrogen-bonding networks. For instance, in 9-isopropyl analogs, the cyclopentyl group’s chair conformation stabilizes hydrophobic pockets in enzyme active sites . Use ORTEP-3 for visualizing thermal ellipsoids and validating bond angles . Refinement against high-resolution data (R-factor < 5%) ensures accuracy .

Q. What experimental and computational approaches are recommended for studying the alkylation reactivity of this compound?

- Methodological Answer :

- Alkylation Reactions : Treat with benzyl bromide in DMF at 60°C; monitor via TLC. N7-benzylation predominates due to steric hindrance at N6 .

- Computational Insights : DFT calculations (B3LYP/6-31G*) predict regioselectivity by comparing transition-state energies for N6 vs. N7 pathways .

Data Analysis and Validation

Q. How should researchers statistically analyze discrepancies in enzymatic inhibition data across multiple purine analogs?

- Methodological Answer : Apply one-way ANOVA with post-hoc Tukey tests to compare inhibition percentages (e.g., AChE data from 9-substituted derivatives). Use Grubbs’ test to identify outliers in replicate measurements . For IC50 values, nonlinear regression (log[inhibitor] vs. response) in GraphPad Prism ensures accuracy .

Q. What are the best practices for reporting crystallographic data of purine derivatives to ensure reproducibility?

- Methodological Answer : Follow IUCr guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.